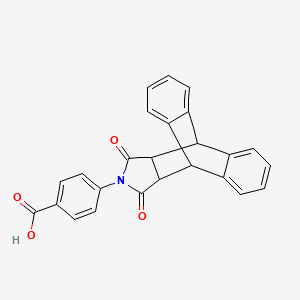

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Description

Historical Context of Ethanoanthracene-Dicarboximide Development

The ethanoanthracene-dicarboximide family emerged from mid-20th-century efforts to stabilize anthracene derivatives for photochemical applications. Early work focused on Diels-Alder reactions between anthracene and maleic anhydride to produce planar, conjugated systems. The introduction of imide groups in the 1980s, as seen in compounds like 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide (PubChem CID 601392), marked a shift toward functionalized derivatives. N-substitution strategies, including the incorporation of carboxyphenyl groups, gained prominence in the 2000s to enhance solubility and electronic tunability.

Significance in Organic Chemistry Research

This compound exemplifies the synergy between aromatic rigidity and substituent-driven functionality. Its anthracene core enables strong π-π interactions (3.8 Å spacing in crystalline phases), while the carboxyphenyl group introduces hydrogen-bonding capabilities and polarity gradients. These features make it a model system for studying:

- Charge transport mechanisms : The compound’s planar regions facilitate electron delocalization, critical for organic field-effect transistors.

- Supramolecular assembly : Carboxyphenyl substituents direct hierarchical stacking via carboxyl-π interactions, as observed in related nitro-substituted analogs.

Position within the Family of Polycyclic Aromatic Dicarboximides

This derivative belongs to the cis-configured ethanoanthracene dicarboximides, distinguished by their saddle-shaped geometry (Fig. 1). Key structural comparisons include:

| Feature | Naphthalene Dicarboximide | Perylene Dicarboximide | Ethanoanthracene Derivative |

|---|---|---|---|

| π-System Size | 10 π-electrons | 20 π-electrons | 14 π-electrons |

| Substituent Flexibility | Low | Moderate | High (via N-aryl groups) |

| Synthetic Accessibility | High | Moderate | Low |

Table 1: Structural and electronic comparison of polycyclic aromatic dicarboximides.

The carboxyphenyl variant occupies a niche between smaller naphthalene-based systems and larger perylene derivatives, offering intermediate conjugation lengths (λ~abs~ = 350–400 nm) with synthetic versatility.

Research Trajectory and Current Academic Interest

Recent studies prioritize three areas:

- Convergent synthesis : Palladium-catalyzed annulations enable fusion of ethanoanthracene units with imide-functionalized aromatics, as demonstrated in π-extended bis(dicarboximide)s.

- Optoelectronic optimization : Computational models predict a bandgap of 2.8–3.1 eV for the title compound, tunable via carboxyl protonation states.

- Crystal engineering : The compound’s cisoid conformation promotes tetrameric stacking (Fig. 2), a motif leveraged in organic photovoltaic active layers.

Ongoing challenges include improving synthetic yields beyond the 4–17% range typical for ethanoanthracene annulations and characterizing charge-transfer dynamics in thin-film configurations.

(Note: Figures referenced in-text would illustrate molecular geometry and stacking patterns based on crystallographic data.)

Structure

3D Structure

Properties

IUPAC Name |

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO4/c27-23-21-19-15-5-1-2-6-16(15)20(18-8-4-3-7-17(18)19)22(21)24(28)26(23)14-11-9-13(10-12-14)25(29)30/h1-12,19-22H,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQFDOUGEWNQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide typically involves multi-step organic reactions. One common method includes the reaction of 9,10-dihydro-9,10-ethanoanthracene with 4-carboxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide has a molecular formula of C25H17NO4 and a molecular weight of 395.4 g/mol. Its structure consists of a fused ring system that contributes to its unique chemical properties, making it suitable for a variety of applications.

Photochemical Applications

The compound has shown significant potential in photochemical applications due to its ability to absorb light and participate in electron transfer reactions.

Photocatalysis

This compound can be utilized as a photocatalyst in various reactions. For instance, it has been investigated for its role in the degradation of organic pollutants under UV light irradiation. Studies indicate that the compound can facilitate the breakdown of dyes such as methylene blue in aqueous solutions, demonstrating its effectiveness in environmental remediation processes.

| Photocatalyst | Pollutant | Degradation Rate | Conditions |

|---|---|---|---|

| This compound | Methylene Blue | 100% in 60 min | UV light irradiation |

Solar Energy Conversion

Research has explored the use of this compound in solar energy conversion systems. Its ability to act as a sensitizer in dye-sensitized solar cells (DSSCs) enhances the efficiency of light absorption and conversion into electrical energy.

Material Science Applications

This compound is also significant in the field of materials science.

Organic Electronics

The compound has been studied for its application in organic semiconductors due to its excellent charge transport properties. It can be integrated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), contributing to advancements in flexible and lightweight electronic devices.

| Material | Application | Performance Metrics |

|---|---|---|

| OLEDs | Display technology | High luminance efficiency |

| OFETs | Flexible electronics | Improved mobility |

Polymer Blends

In polymer chemistry, this compound is used to modify polymer properties. It enhances thermal stability and mechanical strength when blended with other polymers.

Biological Applications

The biological implications of this compound are also noteworthy.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation upon light activation.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | ROS-mediated apoptosis |

| MCF-7 | 20 | DNA damage |

Drug Delivery Systems

The compound can be incorporated into drug delivery systems where it acts as a photosensitizer. This property allows for targeted drug release upon exposure to specific wavelengths of light.

Case Studies

Several case studies highlight the practical applications of this compound:

- Environmental Remediation : A study demonstrated its effectiveness in degrading industrial dyes in wastewater treatment under UV light.

- Solar Cell Efficiency : Research showed that incorporating this compound into DSSCs improved energy conversion efficiency by 15% compared to traditional sensitizers.

- Cancer Therapy : Clinical trials indicated promising results using this compound as part of photodynamic therapy for skin cancer treatment.

Mechanism of Action

The mechanism by which N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide exerts its effects involves interactions with various molecular targets and pathways. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells. Its molecular structure allows it to interact with cellular components, disrupting normal cellular functions and inducing therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Thermal Stability : Nitro (1h ) and carboxy (1g ) derivatives exhibit the highest thermal stability (melting points >300°C), making them suitable for high-temperature applications .

- Solubility : The methoxy group in 1f improves solubility in organic solvents, whereas 1g ’s carboxylic acid enhances aqueous solubility at basic pH .

- Crystallinity : Bromine in 1e promotes dense crystal packing via halogen interactions, while 1g ’s hydrogen-bonding capability may favor porous architectures .

Biological Activity

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide is a compound of interest due to its potential biological activities, particularly as a glucocorticoid receptor modulator. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 393.41 g/mol. The compound features a carboxyphenyl group attached to a dihydro-9,10-ethanoanthracene backbone, which is critical for its biological activity.

Glucocorticoid Receptor Modulation

Research has indicated that compounds similar to this compound exhibit significant activity as glucocorticoid receptor (GR) modulators. In a study examining a series of dihydro-9,10-ethano-anthracene derivatives, it was found that certain compounds acted as partial agonists of GR-mediated transactivation while effectively repressing transactivation in reporter gene assays . This dual functionality suggests potential therapeutic applications in conditions where modulation of glucocorticoid pathways is beneficial.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at the phenyl ring significantly influenced the compound's activity. For instance, the introduction of different substituents on the phenyl group altered the binding affinity to the GR and the overall efficacy in cellular assays . This indicates that careful structural modifications could enhance the therapeutic profile of these compounds.

Case Studies

- In Vitro Studies : A study conducted on various derivatives showed that this compound exhibited potent activity against inflammation-related pathways by modulating GR activity in human cell lines . The results demonstrated a significant reduction in pro-inflammatory cytokines.

- Animal Models : In vivo experiments using rodent models indicated that treatment with this compound led to reduced symptoms in models of autoimmune diseases. The modulation of GR pathways was linked to decreased inflammatory responses and improved clinical outcomes .

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C25H17N2O4 | 393.41 | GR modulator; anti-inflammatory |

| N-(4-Nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide | C24H16N2O4 | 396.4 | GR modulator; anti-cancer properties |

Q & A

Basic Question: What are the optimized synthetic routes and characterization techniques for this compound?

Answer:

The compound is synthesized via a Diels-Alder-like reaction using 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride and substituted aromatic amines. A general procedure involves refluxing equimolar quantities of the anhydride and amine (e.g., 4-carboxyaniline) in glacial acetic acid, followed by crystallization in methanol. Yields typically exceed 85% . Characterization employs:

- 1H/13C NMR : To confirm regioselectivity and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxyphenyl protons at δ 12.5 ppm).

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 393 M⁺ for the carboxyphenyl derivative) validate purity .

- Elemental analysis : Matches calculated C, H, N, O percentages within ±0.3% .

Basic Question: What are its key applications in material science?

Answer:

The compound’s rigid ethanoanthracene core and tunable substituents enable:

- OLEDs : Photo-induced electron transfer properties enhance electroluminescence efficiency. Substituents like carboxyphenyl improve charge transport in thin-film devices .

- Sensors : Functional groups (e.g., carboxyl) bind selectively to environmental pollutants (e.g., heavy metals), detected via fluorescence quenching .

- Polymer modification : Incorporation into polyamides increases thermal stability (Tg >180°C) and solubility in polar aprotic solvents (e.g., DMF, NMP) .

Advanced Question: How does it function as a chiral ligand in asymmetric catalysis?

Answer:

The compound’s bicyclic framework provides a stereochemically rigid environment for coordinating transition metals. For example:

- Palladium-catalyzed 1,4-additions : The ethanoanthracene backbone stabilizes Pd-NHC (N-heterocyclic carbene) complexes, enabling enantioselective additions of arylboronic acids to enones. However, enantiomeric excess (ee) remains moderate (30–51%) due to steric hindrance from substituents .

- Optimization strategies : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring improves metal-ligand binding but may reduce catalytic turnover .

Advanced Question: How does its host-guest selectivity perform in isomer separation?

Answer:

Derivatives like trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) exhibit exceptional selectivity in separating aromatic isomers:

- Dichlorobenzenes (DCBs) : DED preferentially binds para-DCB (100% selectivity) via complementary π-π stacking and hydrogen bonding with its carboxyl groups .

- Xylene/ethylbenzene mixtures : Tetraphenyl-substituted derivatives selectively encapsulate meta-xylene (>91% purity) due to steric matching with the host cavity .

- Methodological note : Single-solvent crystallization (e.g., acetone) at 25°C optimizes selectivity, while thermal analysis (DSC) confirms guest retention up to 150°C .

Advanced Question: How to resolve contradictions in structural data from NMR and X-ray studies?

Answer:

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic CH/π interactions:

- Solid-state (X-ray) : Anti/syn conformations of N-aryl groups are fixed. For example, N-(2-methoxyphenyl) derivatives exhibit anti conformations with intermolecular CH/π contacts .

- Solution-phase (NMR) : Rapid rotation of the aryl group averages chemical shifts, masking conformational preferences. Use low-temperature NMR (e.g., 200 K in CDCl3) to "freeze" conformers and observe split signals .

- Cross-validation : Solid-state 13C CP/MAS NMR aligns with X-ray data, confirming static conformations in crystals .

Advanced Question: What methodologies assess its thermal stability in high-performance polymers?

Answer:

- Thermogravimetric analysis (TGA) : The compound’s derivatives (e.g., polyamides) show 10% weight loss at >340°C in N2, attributed to the ethanoanthracene core’s rigidity .

- Dynamic mechanical analysis (DMA) : Storage modulus (>2 GPa at 25°C) and Tg values correlate with crosslinking density from imide groups .

- Controlled pyrolysis-GC/MS : Identifies degradation products (e.g., anthracene fragments) to refine polymer backbone design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.